6-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide

STAT3 inhibitor precursor synthetic intermediate nitro-to-amine reduction

6-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide (CAS 20503-39-3) is a 6-amino-substituted benzo[b]thiophene 1,1-dioxide scaffold that serves as the critical synthetic precursor and core pharmacophore for multiple classes of bioactive derivatives. This compound is directly obtained from the chemical reduction of 6-Nitrobenzo[b]thiophene 1,1-dioxide (Stattic), establishing it as the gateway intermediate for all 6-amino-derived analogs.

Molecular Formula C8H9NO2S
Molecular Weight 183.23 g/mol
CAS No. 20503-39-3
Cat. No. B3049399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide
CAS20503-39-3
Molecular FormulaC8H9NO2S
Molecular Weight183.23 g/mol
Structural Identifiers
SMILESC1CS(=O)(=O)C2=C1C=CC(=C2)N
InChIInChI=1S/C8H9NO2S/c9-7-2-1-6-3-4-12(10,11)8(6)5-7/h1-2,5H,3-4,9H2
InChIKeyNDCJFBRTZJCWDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide (CAS 20503-39-3): The Core Amino Precursor for Next-Gen STAT3 & PHGDH Inhibitors


6-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide (CAS 20503-39-3) is a 6-amino-substituted benzo[b]thiophene 1,1-dioxide scaffold that serves as the critical synthetic precursor and core pharmacophore for multiple classes of bioactive derivatives . This compound is directly obtained from the chemical reduction of 6-Nitrobenzo[b]thiophene 1,1-dioxide (Stattic), establishing it as the gateway intermediate for all 6-amino-derived analogs . A series of aminobenzo[b]thiophene 1,1-dioxides designed from this scaffold have demonstrated STAT3 inhibitory activity, with many exhibiting higher antitumor potency than the well-known STAT3 inhibitor Stattic . Furthermore, the broader benzo[b]thiophene-1,1-dioxide chemotype has been identified as a novel class of PHGDH covalent inhibitors, with structural optimization yielding compounds of significantly enhanced enzymatic inhibitory activity .

Why 6-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide Cannot Be Interchanged with Generic Benzo[b]thiophene Analogs


The 6-amino group on the 2,3-dihydrobenzo[b]thiophene 1,1-dioxide core is not a passive structural feature; it is the essential functional handle that dictates target engagement, selectivity, and downstream biological performance. Direct SAR evidence shows that the 6-amino moiety serves as the point of derivation for pharmacologically critical substituents—when converted to a methoxybenzylamino group (yielding K2071), the compound gains blood-brain barrier permeability and mitotic poison activity distinct from the parent core . Similarly, the core 6-amino scaffold provides the basis for aminobenzo[b]thiophene 1,1-dioxide series members that achieve IC50 values of 0.33–0.75 μM against cancer cell lines, outperforming Stattic . Generic substitution of this specific amine-bearing scaffold with other benzo[b]thiophene analogs (e.g., 6-nitro, unsubstituted, or 2-carbonyl variants) would eliminate the amine derivatization capacity, resulting in compounds with fundamentally different potency profiles, target selectivity, and physicochemical properties—making interchange scientifically invalid.

Quantitative Differentiation Evidence: 6-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide vs. Closest Analogs


Direct Precursor Relationship: Quantitative Conversion from Stattic to the 6-Amino Core

The target compound is the direct reduction product of 6-Nitrobenzo[b]thiophene 1,1-dioxide (Stattic, CAS 19983-44-9), providing the foundational amine handle absent in Stattic. This quantitative chemical transformation is documented as the synthetic entry point for a series of 6-amino-derived analogs, including the clinical candidate K2071 . Stattic itself lacks the 6-amino group, possessing instead a 6-nitro group (C8H5NO4S vs. C8H9NO2S), which fundamentally limits its derivatization potential compared to the target compound.

STAT3 inhibitor precursor synthetic intermediate nitro-to-amine reduction

Superior Antitumor Potency of Aminobenzo[b]thiophene 1,1-Dioxide Derivatives Versus Stattic

A focused library of aminobenzo[b]thiophene 1,1-dioxide derivatives, synthesized from the 6-amino core scaffold, demonstrated higher antitumor activity than Stattic across multiple cancer cell lines. The most potent compound (Compound 15) achieved an IC50 range of 0.33–0.75 μM, significantly surpassing Stattic's potency in comparable assays . This class-level SAR evidence demonstrates that the 6-amino scaffold confers a meaningful potency advantage over the 6-nitro comparator in STAT3-driven antitumor applications.

STAT3 inhibition anticancer potency aminobenzo[b]thiophene SAR

Reduced Thiol Reactivity of K2071 (6-Amino-Derived) Versus Stattic: Minimized Off-Target Covalent Binding

Stattic is known to harbor STAT3 inhibition-independent biological effects attributable to its thiol-reactive nature. The 6-amino-derived analog K2071 demonstrated significantly reduced thiol reactivity compared to Stattic in direct comparative experiments . This reduced reactivity is directly linked to the replacement of the 6-nitro group (in Stattic) with a derivatized 6-amino moiety, translating into a cleaner pharmacological profile and well-tolerated in vivo outcomes in mice, lacking manifestations of acute toxicity .

thiol reactivity off-target effects covalent inhibitor selectivity

PHGDH Inhibitory Activity: 6-Amino-Containing Derivative B12 Outperforms Stattic by 6.8-Fold

Screening of an in-house compound library identified Stattic as a PHGDH inhibitor with an IC50 of 1.98 ± 0.66 μM. Subsequent SAR optimization around the benzo[b]thiophene 1,1-dioxide scaffold, including modifications accessible via the 6-amino core, led to compound B12, which demonstrated a 6.8-fold increase in enzymatic inhibitory activity with an IC50 of 0.29 ± 0.02 μM . B12 also exhibited robust anti-proliferative effects against PHGDH-overexpressing cancer cell lines (MDA-MB-468, NCI-H1975, HT1080, PC9) and reduced glucose-derived serine production in a [U-13C6]-glucose tracing assay .

PHGDH inhibition serine biosynthesis cancer metabolism

STAT3 Luciferase Inhibition: 2-Carbonyl Derivatives Show Enhanced Pathway Suppression Versus Stattic

Derivatization of the benzo[b]thiophene 1,1-dioxide scaffold—a core structure directly accessible from the 6-amino compound—yields 2-carbonylbenzo[b]thiophene 1,1-dioxide (CBT) analogs with enhanced STAT3 pathway inhibition. In a STAT3-dependent dual luciferase reporter assay in HeLa cells, compound 6o at 4 μM decreased STAT3-induced luciferase activity by 48%, compared to only 36% inhibition by Stattic at the same concentration . Furthermore, the CBT series demonstrated IC50 values in the single-digit micromolar range (e.g., compound 6a: 1.39–6.67 μM) against STAT3-overexpressing cancer cell lines including MDA-MB-231, MCF-7, DU145, PANC-1, and A549 .

STAT3 luciferase reporter pathway inhibition carbonyl derivatization

Target Applications Where 6-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide Provides a Scientific Advantage


STAT3 Inhibitor Drug Discovery: Core Scaffold for Library Synthesis

The 6-amino group provides a direct, versatile functional handle for parallel synthesis of focused libraries targeting the STAT3 SH2 domain or phosphorylation site. Evidence from the aminobenzo[b]thiophene 1,1-dioxide series demonstrates that compounds derived from this scaffold achieve superior antitumor potency (Compound 15: IC50 = 0.33–0.75 μM) compared to Stattic , and that 2-carbonyl derivatives (e.g., 6o) achieve 48% STAT3 luciferase inhibition vs. 36% for Stattic at 4 μM . For medicinal chemistry groups building STAT3 inhibitor pipelines, this scaffold offers a validated, derivatizable starting point with demonstrated potency advantages over the industry-standard control.

CNS-Targeted Oncology: Glioblastoma STAT3 Inhibitor Development

The 6-amino-derived compound K2071 demonstrates blood-brain barrier permeability—a property not associated with Stattic—combined with STAT3 inhibitory, antimitotic (mitotic poison), and senotherapeutic activities specifically demonstrated in glioblastoma-derived cell lines . K2071's cytotoxicity against temozolomide-induced senescent glioblastoma cells, its inhibition of MCP-1 secretion from senescent cells, and its favorable in vivo tolerability profile (no acute toxicity in mice) position the 6-aminobenzo[b]thiophene 1,1-dioxide scaffold as a uniquely suitable starting point for CNS oncology programs where both CNS penetration and STAT3 targeting are required.

Tumor Metabolism: PHGDH Covalent Inhibitor Optimization Programs

The benzo[b]thiophene-1,1-dioxide chemotype, of which the 6-amino compound is a key synthetic precursor, has been validated as a novel class of PHGDH covalent inhibitors . Structural optimization yielded compound B12 with a 6.8-fold improvement in PHGDH IC50 (0.29 μM) over Stattic (1.98 μM), along with confirmed target engagement at Cys421 and suppression of glucose-derived serine biosynthesis . For research programs targeting serine auxotrophy in triple-negative breast cancer, non-small cell lung cancer, or other PHGDH-overexpressing malignancies, the 6-amino scaffold provides an ideal starting point for iterative SAR exploration.

Targeted Anticancer Agent Development with Reduced Off-Target Toxicity

Stattic's clinical translation is limited by STAT3 inhibition-independent effects driven by its high thiol reactivity . The 6-amino scaffold enables the design of derivatives such as K2071 that exhibit significantly reduced thiol reactivity, resolving a key liability of the parent compound . Furthermore, the selectivity evidence from the 2-carbonyl CBT series—where compound 6o inhibited STAT3 Tyr705 phosphorylation without affecting upstream kinases (Src/Jak2) —demonstrates that derivatives built on this scaffold can achieve pathway-selective inhibition. For procurement in lead optimization programs where selectivity and safety pharmacology are critical decision gates, this scaffold's capacity to decouple potency from off-target reactivity is a documented, evidence-backed advantage.

Quote Request

Request a Quote for 6-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.